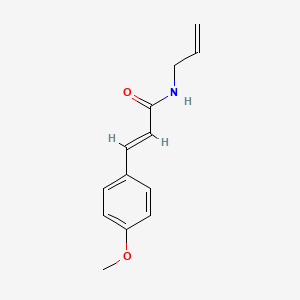
N-allyl-3-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-allyl-3-(4-methoxyphenyl)acrylamide, also known as AMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AMA is a member of the acrylamide family and is synthesized through a simple and efficient method.
Mechanism of Action
The mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been proposed that N-allyl-3-(4-methoxyphenyl)acrylamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In addition, N-allyl-3-(4-methoxyphenyl)acrylamide has been found to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to promote tumor growth.
Biochemical and Physiological Effects:
N-allyl-3-(4-methoxyphenyl)acrylamide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that N-allyl-3-(4-methoxyphenyl)acrylamide inhibits the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to promote tumor growth. In addition, N-allyl-3-(4-methoxyphenyl)acrylamide has been found to induce cell cycle arrest and apoptosis in cancer cells. However, the exact mechanisms underlying these effects are not fully understood.
Advantages and Limitations for Lab Experiments
N-allyl-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments. It is easy to synthesize, yields high purity, and has a relatively low cost. However, N-allyl-3-(4-methoxyphenyl)acrylamide has some limitations as well. It is unstable in the presence of water and air, and its solubility in certain solvents is limited. In addition, the mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide is not fully understood, which limits its potential applications.
Future Directions
There are several future directions for research on N-allyl-3-(4-methoxyphenyl)acrylamide. One direction is to investigate the mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide in more detail. Understanding the underlying mechanisms of its biological activity will help in the development of more effective drugs. Another direction is to explore the potential applications of N-allyl-3-(4-methoxyphenyl)acrylamide in other fields such as material science and catalysis. Finally, further studies are needed to evaluate the safety and efficacy of N-allyl-3-(4-methoxyphenyl)acrylamide in vivo, which will be crucial for its development as a potential therapeutic agent.
Conclusion:
In conclusion, N-allyl-3-(4-methoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-allyl-3-(4-methoxyphenyl)acrylamide is synthesized through a simple and efficient method and has been found to exhibit potent antitumor activity against various cancer cell lines. However, the mechanism of action of N-allyl-3-(4-methoxyphenyl)acrylamide is not fully understood, and further studies are needed to evaluate its safety and efficacy in vivo. Despite its limitations, N-allyl-3-(4-methoxyphenyl)acrylamide has several advantages for lab experiments and has the potential to be developed as a potential therapeutic agent.
Synthesis Methods
N-allyl-3-(4-methoxyphenyl)acrylamide can be synthesized through a one-pot reaction between 4-methoxybenzaldehyde, allylamine, and acryloyl chloride in the presence of triethylamine and dichloromethane. This method is simple, efficient, and yields high purity N-allyl-3-(4-methoxyphenyl)acrylamide.
Scientific Research Applications
N-allyl-3-(4-methoxyphenyl)acrylamide has been studied extensively for its potential applications in various fields such as drug design, material science, and catalysis. In drug design, N-allyl-3-(4-methoxyphenyl)acrylamide has been found to exhibit potent antitumor activity against various cancer cell lines. In material science, N-allyl-3-(4-methoxyphenyl)acrylamide has been used as a building block for the synthesis of novel polymers with unique properties. In catalysis, N-allyl-3-(4-methoxyphenyl)acrylamide has been used as a ligand for the synthesis of metal complexes with potential applications in organic synthesis.
properties
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-prop-2-enylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-10-14-13(15)9-6-11-4-7-12(16-2)8-5-11/h3-9H,1,10H2,2H3,(H,14,15)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNGKEOVMQPGFC-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-methoxyphenyl)-N-(prop-2-en-1-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

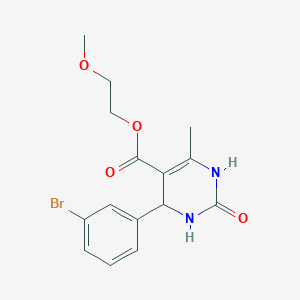
![1-(4-fluorophenyl)-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B5109180.png)
![tert-butyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B5109194.png)
![4-{5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5109202.png)
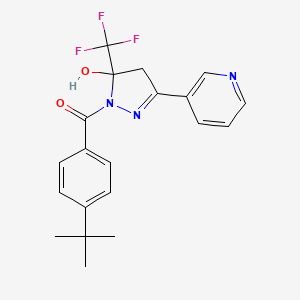
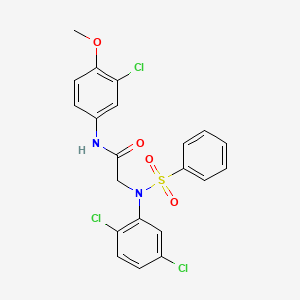
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5109215.png)
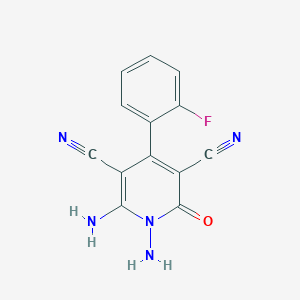
![2,5-dimethyl-1-[3-nitro-4-(1-piperidinyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B5109225.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5109231.png)
![2-methoxy-N-(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5109239.png)
![1-methyl-5-{[(2-thienylmethyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B5109240.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzenesulfonamide](/img/structure/B5109261.png)